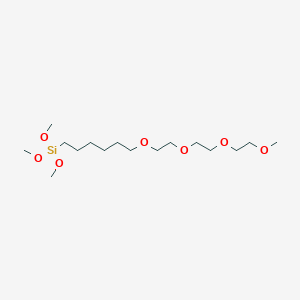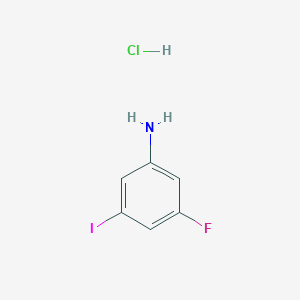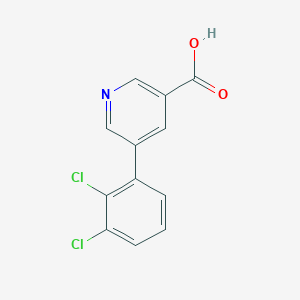
5-(2,3-Dichlorophenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-Dichlorophenyl)nicotinic acid (DCPA) is a compound that has been studied for its potential health benefits and applications in scientific research. DCPA is a synthetic derivative of nicotinic acid, a form of vitamin B3, and is composed of two chlorine atoms attached to the aromatic phenyl group and the nicotinic acid moiety. DCPA is a white or off-white crystalline solid and is soluble in water and ethanol. It can be synthesized in a laboratory setting and has been studied for its potential therapeutic and research applications.
作用机制
5-(2,3-Dichlorophenyl)nicotinic acid, 95% is thought to act as an antagonist of the nicotinic acetylcholine receptor, which is a type of neurotransmitter receptor found in the central and peripheral nervous systems. It is believed to block the binding of acetylcholine to the receptor, thereby preventing the action of the neurotransmitter. This mechanism of action may explain the potential therapeutic and research applications of 5-(2,3-Dichlorophenyl)nicotinic acid, 95%.
Biochemical and Physiological Effects
5-(2,3-Dichlorophenyl)nicotinic acid, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. It has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(2,3-Dichlorophenyl)nicotinic acid, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
实验室实验的优点和局限性
5-(2,3-Dichlorophenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous and organic solvents. It is also non-toxic and has a low potential for bioaccumulation. However, 5-(2,3-Dichlorophenyl)nicotinic acid, 95% has some limitations for use in laboratory experiments. It is not very soluble in organic solvents, and its solubility in water is also limited. Furthermore, it has a low affinity for many proteins, which can limit its effectiveness in certain types of experiments.
未来方向
The potential applications of 5-(2,3-Dichlorophenyl)nicotinic acid, 95% are still being explored. Further research is needed to better understand its mechanism of action and its effects on biochemical and physiological processes. In addition, studies are needed to investigate the potential therapeutic and research applications of 5-(2,3-Dichlorophenyl)nicotinic acid, 95%. Finally, research is needed to identify new synthesis methods for 5-(2,3-Dichlorophenyl)nicotinic acid, 95% and to develop more efficient ways to use it in laboratory experiments.
合成方法
5-(2,3-Dichlorophenyl)nicotinic acid, 95% can be synthesized using a two-step process. The first step involves the reaction of 2,3-dichlorobenzoyl chloride with nicotinic acid in a solvent such as dichloromethane. The second step involves the conversion of the resulting intermediate to 5-(2,3-Dichlorophenyl)nicotinic acid, 95% by treatment with sodium hydroxide and ethanol. The reaction is typically conducted at room temperature and the final product is isolated as a white or off-white crystalline solid.
科学研究应用
5-(2,3-Dichlorophenyl)nicotinic acid, 95% has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including those involving the study of enzyme activity, gene expression, and cell signaling. It has also been used in studies of the effects of drugs on the nervous system, as well as studies of the effects of environmental toxins on health.
属性
IUPAC Name |
5-(2,3-dichlorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-10-3-1-2-9(11(10)14)7-4-8(12(16)17)6-15-5-7/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNQKOBFJNXXNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675461 |
Source


|
| Record name | 5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid | |
CAS RN |
1047045-99-7 |
Source


|
| Record name | 5-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate, 98% LB-PhosHBF4](/img/structure/B6338610.png)
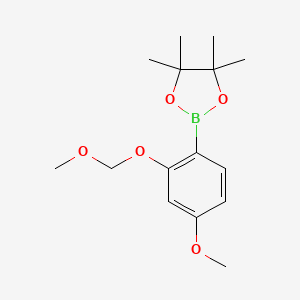


![2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride](/img/structure/B6338649.png)
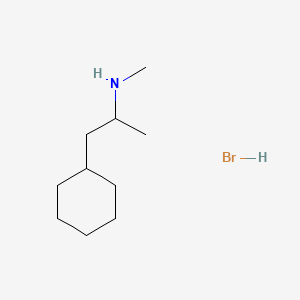

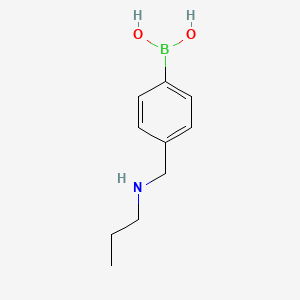
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6338668.png)

